Cas no 1289386-12-4 (1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid)

1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a methylthio group and an azetidine ring bearing a carboxylic acid functionality. This structure imparts versatility in medicinal chemistry and drug development, particularly as a building block for designing small-molecule inhibitors or modulators. The methylthio group enhances lipophilicity and potential binding interactions, while the azetidine ring contributes to conformational rigidity, improving target selectivity. The carboxylic acid moiety allows for further derivatization or salt formation, enhancing solubility and bioavailability. Its balanced physicochemical properties make it a valuable intermediate for synthesizing pharmacologically active compounds, particularly in kinase or enzyme-targeted therapies.
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid structure
1289386-12-4 structure
商品名:1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid
CAS番号:1289386-12-4
MF:C9H11N3O2S
メガワット:225.267540216446
MDL:MFCD18837435
CID:2090965
PubChem ID:66519932

1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid
    • 1-(2-methylsulfanylpyrimidin-4-yl)azetidine-3-carboxylic acid
    • CS-0062042
    • 1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid
    • 1-(2-Methylsulfanyl-pyrimidin-4-yl)azetidine-3-carboxylic acid
    • SB51340
    • DB-290609
    • 1-[2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AZETIDINE-3-CARBOXYLIC ACID
    • 1289386-12-4
    • AS-71579
    • W19285
    • 1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylicacid
    • AKOS015940807
    • MDL: MFCD18837435
    • インチ: 1S/C9H11N3O2S/c1-15-9-10-3-2-7(11-9)12-4-6(5-12)8(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
    • InChIKey: DQGWZWULPMPHLN-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1=NC=CC(=N1)N1CC(C(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 225.05719778g/mol
  • どういたいしつりょう: 225.05719778g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 91.6Ų

1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D762373-250mg
1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid
1289386-12-4 95%
250mg
$360 2023-09-01
Chemenu
CM291972-1g
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid
1289386-12-4 95%
1g
$724 2024-08-02
Fluorochem
090708-500mg
1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid
1289386-12-4 95%
500mg
£366.00 2022-02-28
A2B Chem LLC
AE43120-1mg
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid
1289386-12-4
1mg
$73.00 2024-04-20
A2B Chem LLC
AE43120-3mg
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid
1289386-12-4
3mg
$105.00 2024-04-20
A2B Chem LLC
AE43120-2mg
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid
1289386-12-4
2mg
$86.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132682-1g
1-(2-Methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid
1289386-12-4 97%
1g
¥12355.00 2024-08-09
A2B Chem LLC
AE43120-10mg
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid
1289386-12-4
10mg
$135.00 2024-04-20
Alichem
A089000662-1g
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid
1289386-12-4 95%
1g
$784.31 2022-04-03
A2B Chem LLC
AE43120-250mg
1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid
1289386-12-4 95%
250mg
$188.00 2024-01-04

1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid 関連文献

1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acidに関する追加情報

Professional Introduction to 1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic Acid (CAS No. 1289386-12-4)

1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid, identified by its CAS number 1289386-12-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both methylthio and pyrimidin-4-yl moieties in its structure suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.

The compound's core structure, an azetidine ring substituted with a carboxylic acid group at the 3-position and a pyrimidine ring at the 4-position, is reminiscent of many biologically active molecules. The methylthio group, in particular, is known for its ability to modulate enzyme activity and interact with protein binding sites, which has been leveraged in various drug design strategies. This feature, combined with the electron-rich nature of the pyrimidine ring, makes 1-(2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid a versatile scaffold for medicinal chemistry.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various kinases and other enzymes implicated in diseases such as cancer, inflammation, and infectious disorders. The pyrimidine scaffold is particularly prevalent in kinase inhibitors due to its ability to mimic ATP binding pockets and disrupt enzymatic activity. The incorporation of a methylthio group into this scaffold can further enhance binding affinity and selectivity by introducing additional hydrogen bonding and hydrophobic interactions.

One of the most exciting aspects of 1-(2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid is its potential application in the development of antiviral agents. The pyrimidine moiety is a common component of nucleoside analogs, which are widely used to treat viral infections. By modifying the pyrimidine ring with a methylthio group and an azetidine ring, researchers have created novel compounds that exhibit enhanced antiviral activity. These modifications can lead to improved pharmacokinetic properties, such as increased solubility and reduced toxicity, making them more suitable for clinical use.

The synthesis of 1-(2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid presents an interesting challenge due to the need for precise functionalization of both the pyrimidine and azetidine rings. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, advances in synthetic methodologies have made it possible to streamline these processes, making it more feasible to produce this compound on a larger scale.

In addition to its pharmaceutical applications, 1-(2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid has shown promise in materials science research. The unique structural features of this compound make it a suitable candidate for developing new materials with specific properties. For example, its ability to form hydrogen bonds and interact with other molecules could be exploited to create novel polymers or coatings with enhanced durability and functionality.

The latest research on 1-(2-(< strong>methylthio strong>)< strong>pyrimidin -4 -yl strong>)< strong >azetidine -3 -carboxylic acid strong >has focused on understanding its mechanism of action in various biological systems. Studies have demonstrated that this compound can inhibit the activity of certain kinases by competing with ATP for binding sites. This inhibition can lead to disruption of signaling pathways that are critical for cell proliferation and survival. By targeting these pathways, 1-(2-(< strong>methylthio strong>)< strong >pyrimidin -4 -yl strong>)< strong >azetidine -3 -carboxylic acid strong >has shown potential as a therapeutic agent for treating diseases such as cancer.

Efforts are also underway to develop derivatives of 1-(2-(< strong>methylthio strong>)< strong >pyrimidin -4 -yl strong>)< strong >azetidine -3 -carboxylic acid strong >that exhibit improved pharmacological properties. By modifying the substituents on the pyrimidine and azetidine rings, researchers aim to enhance binding affinity, reduce side effects, and improve overall efficacy. These efforts are crucial for translating preclinical findings into effective clinical treatments.

The future prospects for 1-(2-(< strong>methylthio strong>)< strong >pyrimidin -4 -yl strong>)< strong >azetidine -3 -carboxylic acid strong >are bright, with ongoing research expected to uncover new applications and therapeutic uses. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets. This compound represents an excellent example of how structural modifications can lead to novel therapeutic agents with significant clinical impact.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.